1-((S)-2-aminopropyl)-1H-indazol-6-ol
Overview
Description
AL-34662: is an indazole derivative drug that is being developed for the treatment of glaucoma. It acts as a selective serotonin-2A receptor agonist, targeting the same receptor as psychedelic drugs like psilocin. unlike these drugs, AL-34662 was designed specifically as a peripherally selective drug, which does not cross the blood-brain barrier . This means that AL-34662 can reduce intraocular pressure and relieve symptoms of glaucoma without causing the hallucinogenic effects associated with centrally active serotonin-2A agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AL-34662 involves the preparation of 1-((S)-2-aminopropyl)-1H-indazol-6-ol. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via a reductive amination reaction.
Hydroxylation: The final step involves the hydroxylation of the indazole ring to obtain the desired compound.
Industrial Production Methods: Industrial production of AL-34662 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: AL-34662 can undergo oxidation reactions, particularly at the hydroxyl group on the indazole ring.
Reduction: The compound can be reduced at the aminopropyl group, potentially forming secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the indazole ring.
Scientific Research Applications
Chemistry: AL-34662 is used as a research tool to study the pharmacology of serotonin-2A receptors. It helps in understanding the structure-activity relationships of indazole derivatives and their interactions with serotonin receptors .
Biology: In biological research, AL-34662 is used to investigate the role of serotonin-2A receptors in various physiological processes. It is particularly useful in studying receptor-mediated signal transduction pathways .
Medicine: The primary medical application of AL-34662 is in the treatment of glaucoma. By reducing intraocular pressure, it helps in managing the symptoms of this condition. Additionally, its peripheral selectivity makes it a promising candidate for further drug development .
Industry: In the pharmaceutical industry, AL-34662 serves as a lead compound for the development of new drugs targeting serotonin-2A receptors. Its unique properties make it a valuable starting point for designing novel therapeutic agents .
Mechanism of Action
AL-34662 acts as a selective serotonin-2A receptor agonist. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. The activation of serotonin-2A receptors results in the mobilization of intracellular calcium ions, which in turn leads to various physiological effects . In the context of glaucoma treatment, this mechanism helps in reducing intraocular pressure by enhancing the outflow of aqueous humor from the eye .
Comparison with Similar Compounds
- AAZ-A-154
- AL-38022A
- Ro60-0175
- SCHEMBL5334361
- VER-3323
- YM-348
Comparison:
- AAZ-A-154: Similar to AL-34662, AAZ-A-154 is a serotonin-2A receptor agonist but may have different pharmacokinetic properties.
- AL-38022A: This compound also targets serotonin-2A receptors but may differ in its selectivity and potency.
- Ro60-0175: Another serotonin-2A receptor agonist, Ro60-0175 may have distinct binding affinities and efficacy profiles.
- SCHEMBL5334361: This compound shares structural similarities with AL-34662 but may have different receptor interactions.
- VER-3323: Similar in function, VER-3323 may vary in its pharmacological effects and therapeutic potential.
- YM-348: This compound also acts on serotonin-2A receptors but may have unique pharmacodynamic properties .
AL-34662 stands out due to its peripheral selectivity, which minimizes central nervous system side effects and makes it a safer option for clinical use .
Properties
IUPAC Name |
1-[(2S)-2-aminopropyl]indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYHTZYHAFNBKW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027133 | |
Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210580-75-9 | |
Record name | 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210580-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AL-34662 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AL-34662 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-((S)-2-aminopropyl)-1H-indazol-6-ol interact with its target and what are the downstream effects?
A1: this compound acts as a potent agonist of the serotonin 5-HT2 receptor. [] This interaction leads to a reduction in intraocular pressure (IOP), likely through a local effect rather than a centrally mediated one. [] While the exact mechanism of IOP reduction is not fully elucidated in the provided research, it highlights the compound's potential for treating ocular hypertension.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: The research highlights that this compound is part of a series of 1-(2-aminopropyl)-1H-indazole analogs. [] These analogs were synthesized and evaluated for their suitability as clinical candidates for treating ocular hypertension. [] While specific structural modifications and their impact on activity aren't detailed in the provided abstract, it suggests that optimizing this class of compounds for potency, selectivity, and stability was a key focus.
Q3: What were the key findings regarding the in vivo efficacy of this compound?
A3: The research demonstrates that this compound significantly lowers IOP in conscious ocular hypertensive monkeys. [] A reduction of 13 mmHg (33%) was observed, supporting its potential as an ocular hypotensive agent. [] This in vivo data strengthens the argument for further clinical development of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.